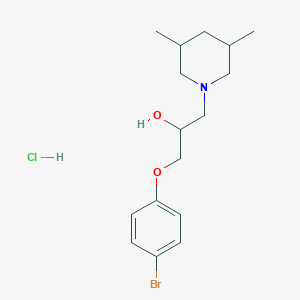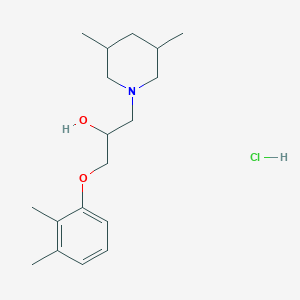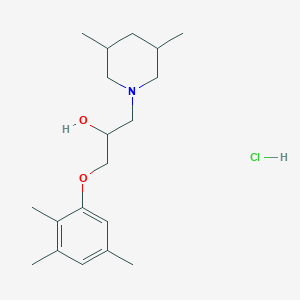
1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride, also known as 4-Methyl-1-piperidin-3-yl-2,3,5-trimethylphenoxypropan-2-ol hydrochloride, is a synthetic compound used in scientific research. It is a white crystalline solid with a molecular formula of C17H29ClNO2 and a molecular weight of 312.88 g/mol. It has a melting point of approximately 170 °C and is soluble in water and alcohol.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is used in scientific research to study the structure and function of proteins, enzymes, and other biological molecules. It is also used to study the effects of drugs on the human body, as well as the effects of environmental pollutants.
Mechanism of Action
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride binds to proteins and enzymes, altering their structure and function. It can also bind to hormones and other molecules, altering their activity.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has been shown to affect the activity of enzymes involved in metabolic pathways, as well as the activity of hormones and other molecules. It has also been shown to affect the expression of certain genes, as well as the activity of certain receptors.
Advantages and Limitations for Lab Experiments
The use of 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. It is also relatively non-toxic and does not have any known side effects. However, it is important to note that the compound is not water-soluble and has a relatively low solubility in organic solvents.
Future Directions
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods, exploring new applications, and studying the effects of the compound on different biological systems. Additionally, further studies could be done to investigate the potential therapeutic applications of the compound, such as its use as a drug or a pesticide. Finally, research could be done to explore the potential toxicity of the compound and to develop methods to reduce its environmental impact.
Synthesis Methods
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride involves the use of a Grignard reaction. The Grignard reagent is prepared by reacting 4-Methylpiperidin-1-ylmagnesium bromide with 2,3,5-trimethylphenol. The resulting Grignard reagent is then reacted with 2-chloropropionic acid to yield the desired product.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-5-7-19(8-6-13)11-17(20)12-21-18-10-14(2)9-15(3)16(18)4;/h9-10,13,17,20H,5-8,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDBNMAGVJBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)

![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)


![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)


![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)
